molecular formula C17H23ClN4O2 B8478484 Tert-butyl 4-((4-amino-6-chloro-2-methylpyrimidin-5-YL)ethynyl)piperidine-1-carboxylate

Tert-butyl 4-((4-amino-6-chloro-2-methylpyrimidin-5-YL)ethynyl)piperidine-1-carboxylate

Cat. No. B8478484
M. Wt: 350.8 g/mol
InChI Key: KKXPBFDHYAXZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-((4-amino-6-chloro-2-methylpyrimidin-5-YL)ethynyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H23ClN4O2 and its molecular weight is 350.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-((4-amino-6-chloro-2-methylpyrimidin-5-YL)ethynyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-((4-amino-6-chloro-2-methylpyrimidin-5-YL)ethynyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H23ClN4O2

Molecular Weight

350.8 g/mol

IUPAC Name

tert-butyl 4-[2-(4-amino-6-chloro-2-methylpyrimidin-5-yl)ethynyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H23ClN4O2/c1-11-20-14(18)13(15(19)21-11)6-5-12-7-9-22(10-8-12)16(23)24-17(2,3)4/h12H,7-10H2,1-4H3,(H2,19,20,21)

InChI Key

KKXPBFDHYAXZCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C#CC2CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 6-chloro-5-iodo-2-methyl-pyrimidin-4-amine (20 g, 74.22 mmol), 4-ethynyl-piperidine-1-carboxylic acid tert-butyl ester (18.64 g, 89.06 mmol), and diisopropylamine (10.44 mL, 74.22 mmol) in THF (200 mL) in a 3-neck flask. Alternately evacuate and charge the flask with nitrogen 3 times. Add bis(triphenylphosphine)palladium(II) chloride (2.63 g, 3.71 mmol) and copper(I) iodide (0.713 g, 3.71 mmol) to the solution. Heat the mixture to between 50 to 55° C. for 16 h. Cool the mixture to RT and add more bis(triphenylphosphine)palladium(II) chloride (1.31 g, 1.86 mmol), copper(I) iodide (0.356 g, 1.86 mmol) and 4-ethynyl-piperidine-1-carboxylic acid tert-butyl ester (1.55 g, 7.42 mmol). Heat the mixture to 60° C. for 3.5 h. Cool the mixture to RT and concentrate under reduced pressure. Dilute the material with DCM (300 mL) and wash with saturated aqueous ammonium chloride solution (100 mL), water (100 mL), and saturated aqueous sodium chloride (100 mL). Dry the solution over MgSO4, filter, and concentrate under reduced pressure. Purify the residue using silica gel chromatography (800 g silica gel column) eluting with 20% to 100% EtOAc in hexanes. Concentrate the purified fractions to give the title compound as a pale orange powder (22.6 g, 86%). LC-ES/MS m/z (35Cl/37Cl) 351.2/353.1 (M+1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.64 g
Type
reactant
Reaction Step One
Quantity
10.44 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.63 g
Type
catalyst
Reaction Step Two
Quantity
0.713 g
Type
catalyst
Reaction Step Three
Quantity
1.55 g
Type
reactant
Reaction Step Four
Quantity
1.31 g
Type
catalyst
Reaction Step Four
Quantity
0.356 g
Type
catalyst
Reaction Step Four
Yield
86%

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